2-Fluoro-4-(methylthio)benzonitrile
Overview
Description
“2-Fluoro-4-(methylthio)benzonitrile” is a chemical compound with the molecular formula C8H6FNS and a molecular weight of 167.21 . It is also known by its IUPAC name, 2-fluoro-4-(methylsulfanyl)benzonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6FNS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 . This indicates that the compound has a single carbon atom bonded to a fluorine atom, a methylthio group, and a benzonitrile group.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 167.21 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.
Scientific Research Applications
Synthesis of Complex Organic Compounds
2-Fluoro-4-(methylthio)benzonitrile serves as a key intermediate in the synthesis of various complex organic compounds. For instance, its derivatives have been utilized in practical syntheses of compounds like 4-fluoro-2-(methylthio)benzylamine, which are significant for further chemical modifications and applications in pharmaceuticals (Perlow et al., 2007).
Development of Antagonists and Receptor Modulators
In the field of medicinal chemistry, derivatives of this compound have been synthesized for the development of androgen receptor antagonists like MDV3100. Such compounds play a crucial role in the treatment of diseases like prostate cancer (Li Zhi-yu, 2012).
Liquid Crystal Technology
The compound has found applications in liquid crystal technology. Researchers have synthesized various fluoro-substituted benzonitriles, which exhibit different liquid-crystal transition temperatures, essential for the design and development of liquid crystal displays and other related technologies (Kelly & Schad, 1985).
Fluorescence Studies and Spectroscopy
The introduction of fluoro-substituent in benzonitrile derivatives, like this compound, has been studied for its effect on fluorescence properties. These studies are pivotal in understanding the photophysical behavior of organic molecules, which is crucial in fields like photochemistry and molecular spectroscopy (Druzhinin et al., 2001).
Safety and Hazards
The safety data sheet for a similar compound, “4-(Methylthio)benzonitrile”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, and acute dermal toxicity . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-fluoro-4-methylsulfanylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZYNWBZLPDDII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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